molecular formula C10H9IN2O B13005959 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile

1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B13005959
M. Wt: 300.10 g/mol
InChI Key: FFWHBFYTNWPMJB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a cyclopropylmethyl group, an iodine atom, a carbonitrile group, and a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with 3-cyano-4-oxo-1,4-dihydropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While these compounds share a similar core structure, the presence of different substituents like the cyclopropylmethyl group and iodine atom in this compound imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets that may not be possible with other dihydropyridines .

Similar compounds include:

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Isradipine

These compounds are primarily used as calcium channel blockers in the treatment of cardiovascular diseases, highlighting the potential pharmacological relevance of this compound.

Properties

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-iodo-4-oxopyridine-3-carbonitrile

InChI

InChI=1S/C10H9IN2O/c11-9-6-13(4-7-1-2-7)5-8(3-12)10(9)14/h5-7H,1-2,4H2

InChI Key

FFWHBFYTNWPMJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=O)C(=C2)I)C#N

Origin of Product

United States

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